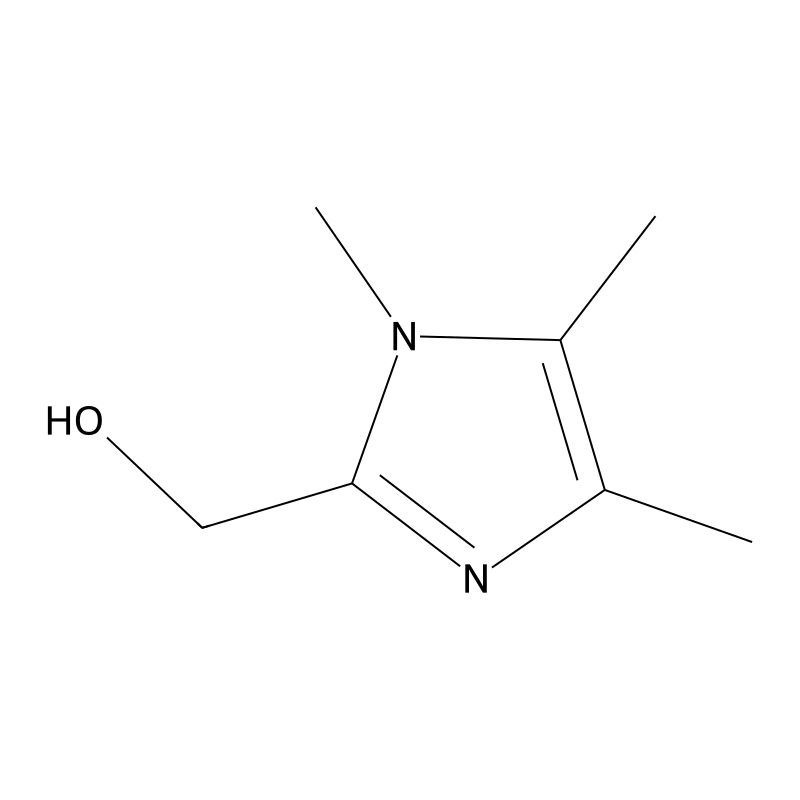

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a chemical compound characterized by a unique imidazole ring structure with three methyl groups and a hydroxymethyl substituent. The molecular formula for this compound is . The imidazole ring is a five-membered heterocyclic compound containing two nitrogen atoms, which contributes to the compound's reactivity and biological activity. The presence of the hydroxymethyl group enhances its potential as a versatile building block in organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Dehydration Reactions: Under acidic conditions, the hydroxymethyl group can be dehydrated to form an imidazolium salt.

- Formation of Derivatives: This compound can be used to synthesize various derivatives through alkylation or acylation reactions, expanding its utility in synthetic organic chemistry.

The synthesis of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol can be achieved through several methods:

- From 1H-Imidazole Derivatives: Starting from commercially available 1H-imidazole, methylation can be performed using methyl iodide or dimethyl sulfate to introduce the three methyl groups. Subsequent reduction of an appropriate carbonyl precursor can yield the hydroxymethyl derivative.

- One-Pot Synthesis: A one-pot reaction involving the condensation of formaldehyde with 1,4,5-trimethylimidazole under acidic conditions can directly yield (1,4,5-trimethyl-1H-imidazol-2-yl)methanol.

- Utilizing Green Chemistry Approaches: Recent methodologies focus on using environmentally friendly solvents and catalysts to synthesize this compound efficiently while minimizing waste.

The applications of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol span various fields:

- Pharmaceuticals: Its potential as a scaffold for drug development is significant due to its biological activity.

- Agricultural Chemicals: It may serve as a precursor for agrochemicals due to its antimicrobial properties.

- Materials Science: This compound can be employed in the synthesis of functional materials or polymers where imidazole functionality is beneficial.

Interaction studies involving (1,4,5-trimethyl-1H-imidazol-2-yl)methanol have primarily focused on its binding affinity with biological targets. Techniques such as:

- Molecular Docking Studies: These studies help predict how this compound interacts with various proteins and enzymes.

- In vitro Assays: Biological assays assess its efficacy against microbial strains or cancer cell lines.

These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (1,4,5-trimethyl-1H-imidazol-2-yl)methanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylimidazole | One methyl group on imidazole | Used in pharmaceuticals |

| 2-Methylimidazole | One methyl group at position 2 | Known for antifungal properties |

| 4-Methylimidazole | One methyl group at position 4 | Exhibits neuroprotective effects |

| 1H-Imidazo[4,5-b]pyridine | Pyridine fused to imidazole | Displays anticancer activity |

| 2-Hydroxyimidazole | Hydroxyl group on imidazole | Potential enzyme inhibitor |

Uniqueness of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol

The uniqueness of (1,4,5-trimethyl-1H-imidazol-2-yl)methanol lies in its specific arrangement of three methyl groups and a hydroxymethyl substituent on the imidazole ring. This configuration not only enhances its solubility but also increases its reactivity compared to other imidazoles. The combination of these features makes it a valuable candidate for further research in medicinal chemistry and materials science.